
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-
概述
描述
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-, also known as Triton X-100, is a nonionic surfactant widely used in scientific research. It is a polyethylene glycol tert-octylphenyl ether that has a hydrophilic polyethylene glycol head and a hydrophobic octylphenyl tail. Triton X-100 is a versatile reagent that is used in various applications such as protein extraction, cell lysis, and membrane isolation.
作用机制
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 acts as a detergent, disrupting the lipid bilayer of the cell membrane. The hydrophobic tail of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 interacts with the hydrophobic region of the membrane, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure and allows for the release of cellular components.
Biochemical and Physiological Effects:
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the complement system, which is involved in the immune response. 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has also been shown to induce apoptosis, or programmed cell death, in certain cell types. Additionally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has been shown to affect the activity of enzymes and alter the conformation of proteins.
实验室实验的优点和局限性
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has several advantages for lab experiments. It is a nonionic surfactant, which means it does not ionize in solution and is less likely to interfere with the activity of enzymes and other biological molecules. Additionally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is relatively mild and can be used at low concentrations without causing significant damage to cells or tissues. However, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 can also have limitations. It can interfere with certain assays and can cause protein denaturation at high concentrations.
未来方向
There are several future directions for the use of 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 in scientific research. One area of interest is the development of new surfactants with improved properties, such as increased solubility and reduced toxicity. Additionally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 could be used in the development of new drug delivery systems, such as liposomes, to improve the efficacy of drug treatments. Finally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 could be used in the development of new diagnostic tools, such as biosensors, to detect the presence of specific molecules in biological samples.
Conclusion:
In conclusion, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is a versatile reagent that is widely used in scientific research. It has several advantages, such as being a nonionic surfactant and relatively mild, but also has limitations, such as interfering with certain assays. 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 has several potential future directions, including the development of new surfactants, drug delivery systems, and diagnostic tools. Its importance in scientific research cannot be overstated, and it will continue to be a valuable tool for researchers in the future.
科学研究应用
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is widely used in scientific research as a nonionic surfactant. It is used in various applications such as protein extraction, cell lysis, and membrane isolation. 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is also used in the purification of DNA and RNA, as it helps to break down the cell membrane and release the nucleic acids. Additionally, 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- X-100 is used in the preparation of liposomes, which are used as drug delivery systems.
属性
IUPAC Name |
1-hexadecoxy-3-trityloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYABJLMZPKIOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
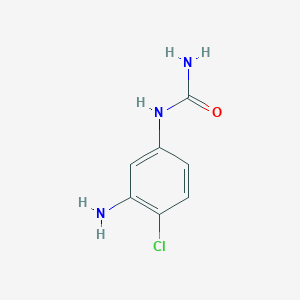
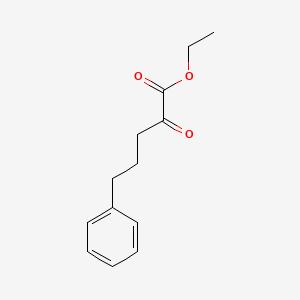
![4-Iodobenzo[d]isothiazol-3-amine](/img/structure/B3286061.png)


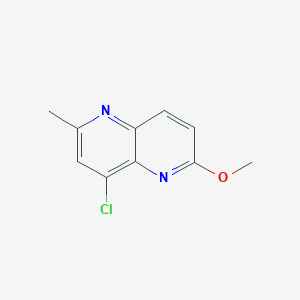
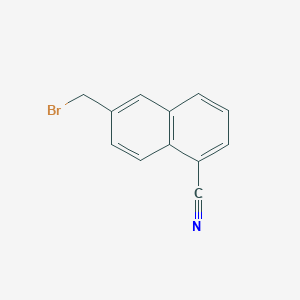
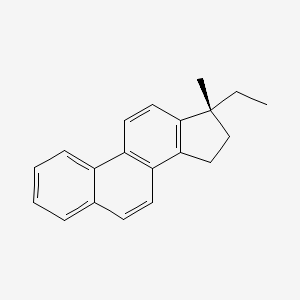
amine](/img/structure/B3286107.png)
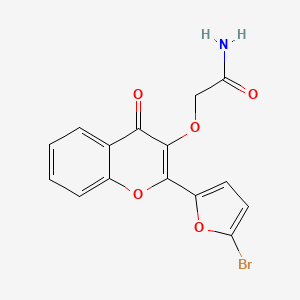
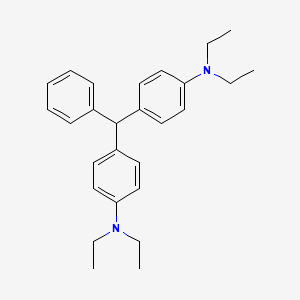
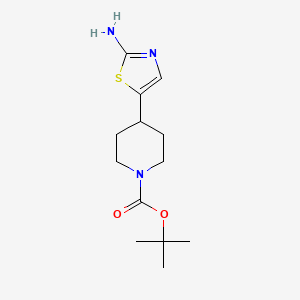
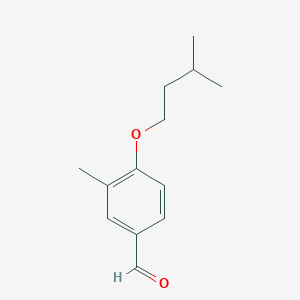
![N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286144.png)
